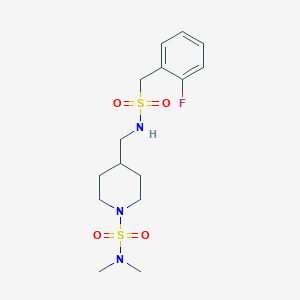

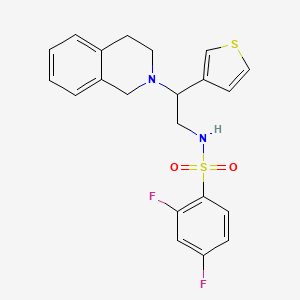

4-(((2-氟苯基)甲磺酰胺)甲基)-N,N-二甲基哌啶-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(((2-fluorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide" is a sulfonamide-based molecule, which is a class of compounds known for their wide range of biological activities. Sulfonamides are often explored for their potential as therapeutic agents, particularly as antagonists for various receptors. For instance, sulfonamide derivatives have been studied as endothelin-A (ET(A)) receptor antagonists, which are relevant in the treatment of diseases like congestive heart failure . Similarly, sulfonamide compounds have been investigated for their role as TRPV1 antagonists, which could be beneficial in pain management . The structural characteristics of sulfonamides, such as the presence of a sulfonyl group attached to an amine, are crucial for their biological activity.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the introduction of various functional groups to enhance their binding affinity and selectivity to target receptors. In the context of ET(A) receptor antagonists, the introduction of an oxazole ring at the 4'-position of the biphenylsulfonamide core structure has been shown to significantly improve potency and metabolic stability . Similarly, for TRPV1 antagonists, systematic modifications on the 2-sulfonamido group have yielded highly potent antagonists, with specific N-benzyl phenylsulfonamide derivatives demonstrating higher affinities than the lead compound .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is critical for their interaction with biological targets. For example, the crystal structure of a related sulfonamide, methyl-2-methyl-2-(4-methylphenyl)sulfonamido propanoate, reveals a staggered conformation around the S–N bond, which is consistent with the DFT-optimized molecular geometry. The crystal structure is stabilized by a network of hydrogen bonds and other non-covalent interactions, forming a three-dimensional framework . These structural insights are valuable for understanding how modifications to the sulfonamide scaffold can influence biological activity.

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions, which are often exploited during the synthesis of more complex derivatives. The reactivity of the sulfonyl and amine groups allows for the introduction of additional substituents, which can be tailored to improve the pharmacological profile of the compounds. For instance, the acylaminomethyl group substitution has been shown to increase the binding activity of ET(A) receptor antagonists .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of hydrogen bond donors and acceptors, as well as hydrophobic regions, can affect the compound's interaction with biological membranes and its overall pharmacokinetic profile. The molecular surface electrostatic potential (MEP) and Hirshfeld surface analyses provide insights into the intermolecular interactions and contact areas, which are important for understanding the behavior of these compounds in biological systems .

科学研究应用

合成和化学性质

磺酰胺衍生物的研究通常集中于它们的合成和化学性质。例如,研究详细说明了各种磺酰胺和磺酰胺衍生物的合成,探索了制备它们的有效且通用的方案。这些化合物被研究作为酶抑制剂的作用,突出了它们的生物活性和药物开发的潜力 (哈尔科夫大学公报化学系列,2020 年)。

生物学评估

磺酰胺衍生化合物,包括形成过渡金属配合物的化合物,被表征并评估其生物活性。研究表明它们的抗菌、抗真菌和细胞毒活性,为潜在的治疗应用提供了基础 (应用有机金属化学,2011 年)。

分析应用

开发酶联免疫吸附测定 (ELISA) 来检测生物样品中的磺酰胺类抗生素例证了磺酰胺化学的分析应用。这些测定利用针对磺酰胺半抗原产生的抗体,允许在牛奶等复杂基质中灵敏且选择性地检测这些化合物 (农业与食品化学杂志,2009 年)。

药物代谢和药代动力学

磺酰胺类药物的代谢是一个备受关注的领域,研究采用基于微生物的系统为结构表征生成哺乳动物代谢物。此类研究通过深入了解候选药物的代谢命运来支持药物开发 (药物代谢和处置,2006 年)。

属性

IUPAC Name |

4-[[(2-fluorophenyl)methylsulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24FN3O4S2/c1-18(2)25(22,23)19-9-7-13(8-10-19)11-17-24(20,21)12-14-5-3-4-6-15(14)16/h3-6,13,17H,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDPKRVDMISIMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)CC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(((2-fluorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methyl-N-[4-(methylsulfonyl)phenyl]-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2531137.png)

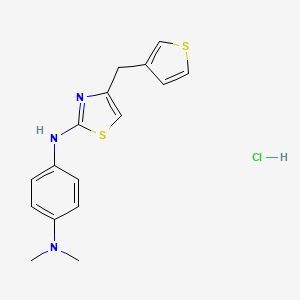

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2531140.png)

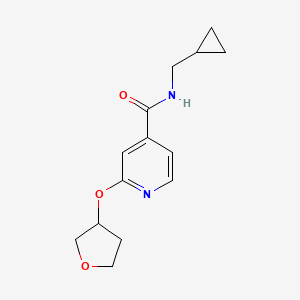

![N-[3-(Methoxymethyl)oxolan-3-yl]prop-2-enamide](/img/structure/B2531141.png)

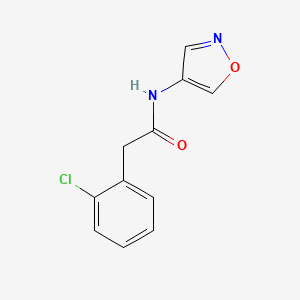

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2531145.png)

![2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B2531148.png)

![1,5-dimethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B2531150.png)

![4-Benzyl-1-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2531153.png)